molecular formula C13H12N4O3 B3959158 3-nitro-4-(pyridin-3-ylmethylamino)benzamide

3-nitro-4-(pyridin-3-ylmethylamino)benzamide

Cat. No.: B3959158
M. Wt: 272.26 g/mol
InChI Key: YYAYMHJNJQXIRL-UHFFFAOYSA-N
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Description

3-nitro-4-(pyridin-3-ylmethylamino)benzamide is an organic compound that features a benzamide core substituted with a nitro group and a pyridin-3-ylmethylamino group

Preparation Methods

The synthesis of 3-nitro-4-(pyridin-3-ylmethylamino)benzamide typically involves multiple steps. One common synthetic route starts with 4-(methylamino)-3-nitrobenzoic acid, which is converted to its corresponding acyl chloride. This intermediate is then reacted with pyridin-3-ylmethylamine to yield the desired product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine under an inert atmosphere .

Chemical Reactions Analysis

3-nitro-4-(pyridin-3-ylmethylamino)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-nitro-4-(pyridin-3-ylmethylamino)benzamide involves its interaction with specific molecular targets. For instance, in anti-cancer research, it is believed to inhibit certain enzymes or proteins essential for cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

3-nitro-4-(pyridin-3-ylmethylamino)benzamide can be compared with similar compounds such as:

Properties

IUPAC Name

3-nitro-4-(pyridin-3-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c14-13(18)10-3-4-11(12(6-10)17(19)20)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAYMHJNJQXIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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